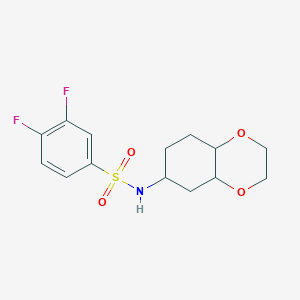

3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4S/c15-11-3-2-10(8-12(11)16)22(18,19)17-9-1-4-13-14(7-9)21-6-5-20-13/h2-3,8-9,13-14,17H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWOBYNVFLWUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NS(=O)(=O)C3=CC(=C(C=C3)F)F)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the octahydrobenzo[b][1,4]dioxin intermediate. This intermediate is then reacted with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate or lithium hydride in a solvent like dimethylformamide (DMF) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfone or sulfoxide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Sulfonamides have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, the inhibition of carbonic anhydrase and certain kinases by sulfonamide derivatives has been documented, which could lead to the development of targeted cancer therapies .

Neurological Applications

There is emerging evidence that compounds with similar frameworks may have neuroprotective effects. Research into the modulation of neurotransmitter systems suggests that these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacology

Drug Design and Development

3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide serves as a scaffold in drug design. Its unique functional groups allow for modifications that can enhance bioavailability and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for better therapeutic outcomes .

Targeting Enzymatic Pathways

The compound's ability to interact with various enzymatic pathways makes it a candidate for further investigation in enzyme inhibition studies. For example, its potential to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, positions it as a possible lead compound for new antibacterial agents .

Material Science

Polymer Chemistry

In material science, the incorporation of sulfonamide groups into polymer matrices has been explored for enhancing the thermal and mechanical properties of materials. The modification of polymers with sulfonamide derivatives can lead to improved performance characteristics in applications such as coatings and adhesives .

Nanotechnology Applications

The compound's properties may also lend themselves to applications in nanotechnology. For instance, its ability to form stable complexes with metal ions can be utilized in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Fluorination at the 3,4-positions may improve resistance to oxidative metabolism but could reduce antibacterial efficacy, as seen in inactive dihydro analogs .

- Saturation of the dioxane ring (octahydro vs. dihydro) may enhance stability but limit conformational adaptability required for target binding .

- Therapeutic Potential: The octahydro-1,4-benzodioxin scaffold warrants evaluation in non-antibacterial contexts (e.g., anti-inflammatory or CNS disorders) due to structural parallels with bioactive dioxane derivatives .

Biological Activity

3,4-Difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article will detail the biological activity of this compound based on available research findings, case studies, and experimental data.

Chemical Structure and Properties

The chemical structure of 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide can be represented as follows:

- Molecular Formula : C13H16F2N2O3S

- Molecular Weight : 306.34 g/mol

The presence of the sulfonamide group contributes to its biological activity, as sulfonamides are known to interact with various biological targets.

The biological activity of sulfonamides often involves inhibition of specific enzymes or receptors. For instance, some derivatives have been shown to act as inhibitors of carbonic anhydrase and endothelin receptors, which are important in regulating vascular functions and blood pressure .

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit antimicrobial properties. A study evaluating various benzene sulfonamides demonstrated their effectiveness against a range of bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division.

Cardiovascular Effects

In an experimental model using isolated rat hearts, the effects of various benzene sulfonamides on perfusion pressure were assessed. The results indicated that certain derivatives could significantly lower perfusion pressure in a time-dependent manner. This suggests potential applications in managing conditions such as pulmonary hypertension .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound A | 0.001 | Decrease observed |

| Compound B | 0.001 | No significant change |

| Compound C | 0.001 | Significant decrease |

Anticancer Activity

The compound's structural characteristics suggest it may inhibit oxidative phosphorylation (OXPHOS), a pathway exploited by cancer cells for energy production. Related studies have shown that benzene sulfonamides can selectively induce cytotoxicity in cancer cells reliant on aerobic metabolism .

Case Studies

- Case Study on Cardiovascular Effects : A study involving 4-(2-aminoethyl)benzenesulfonamide demonstrated its ability to modulate coronary resistance through calcium channel inhibition. This case highlights the potential for similar effects from 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide due to structural similarities .

- Antimicrobial Efficacy : In a clinical setting, derivatives similar to the target compound were tested against resistant bacterial strains, showcasing promising results in lowering infection rates in patients with chronic infections .

Pharmacokinetics

Understanding the pharmacokinetics of 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is crucial for determining its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters indicate that the compound may have favorable characteristics for therapeutic use.

Q & A

Q. Critical Parameters :

How can researchers resolve structural ambiguities in crystallographic data for this compound?

Advanced Research Question

Structural elucidation relies on complementary techniques:

- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving torsional angles in the octahydrobenzodioxin ring .

- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) confirm regiochemistry and fluorine substitution patterns .

- DFT Calculations : Validate electronic environments of fluorine atoms and sulfonamide group .

Contradiction Management : If crystallographic data conflicts with NMR (e.g., unexpected bond lengths), cross-validate with IR spectroscopy to confirm functional groups and hydrogen bonding .

What methodological approaches are recommended for analyzing bioactivity contradictions across in vitro vs. in vivo studies?

Advanced Research Question

Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Strategies include:

- Metabolic Profiling : Use LC-MS to identify metabolites in plasma/tissue homogenates .

- Target Engagement Assays : Employ SPR or ITC to quantify binding affinities to suspected targets (e.g., enzymes, receptors) .

- PK/PD Modeling : Correlate plasma concentration (Cₘₐₓ, AUC) with efficacy in animal models .

Q. Example Data :

| Study Type | IC₅₀ (μM) | Bioavailability (%) |

|---|---|---|

| In vitro | 0.5 | N/A |

| In vivo | 2.1 | 35 |

How can the sulfonamide group’s electronic environment be modified to enhance target selectivity?

Advanced Research Question

Structure-activity relationship (SAR) studies suggest:

- Fluorine Substitution : The 3,4-difluoro motif increases electron-withdrawing effects, enhancing sulfonamide acidity (pKa ~6.5) and hydrogen-bonding capacity .

- Heterocyclic Modifications : Introducing pyrrolidinone or tetrahydroquinoline moieties (as in related compounds) improves membrane permeability .

Q. SAR Table :

| Substituent | LogP | Target Binding ΔG (kcal/mol) |

|---|---|---|

| -F | 2.1 | -8.3 |

| -OCH₃ | 1.8 | -7.9 |

| -NO₂ | 1.5 | -9.1 |

What analytical techniques are most effective for monitoring reaction progress and purity?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify unreacted amine and sulfonamide product .

- TLC : Silica gel plates (ethyl acetate/hexane = 3:7) visualize intermediates .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ = 399.12) and detects impurities .

Q. Validation Protocol :

Mid-reaction sampling : Check for residual sulfonyl chloride via TLC.

Post-purification : Confirm >95% purity via HPLC .

What strategies mitigate instability of the octahydrobenzodioxin ring under acidic conditions?

Advanced Research Question

The ring’s conformational flexibility makes it prone to hydrolysis. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.